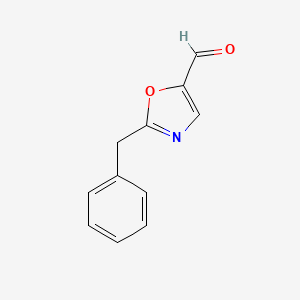
2-Benzyloxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxazole-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO2. It features a benzene ring fused to an oxazole ring, with a formyl group attached at the 5-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyloxazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole ring .
Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the cyclization of appropriate precursors. These reactions often require specific ligands and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste. The choice of solvents and purification techniques is also crucial in ensuring the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Benzyloxazole-5-carboxylic acid.
Reduction: 2-Benzyloxazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Benzyloxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Benzyloxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the formyl group at the 5-position.
2-Benzylbenzoxazole: Similar structure but with a benzyl group instead of a formyl group.
2-Phenylbenzoxazole: Contains a phenyl group at the 2-position instead of a benzyl group.
Uniqueness
2-Benzyloxazole-5-carbaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-benzyl-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c13-8-10-7-12-11(14-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI Key |
WNMMYCCUAYXFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















